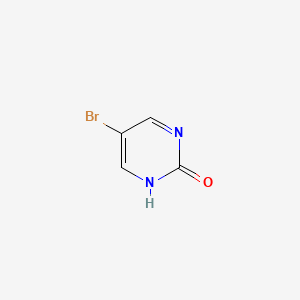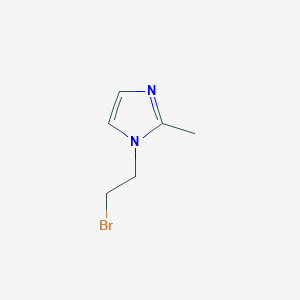
5-Bromo-2-hydroxypyrimidine
Vue d'ensemble
Description
5-Bromo-2-hydroxypyrimidine: is an organic compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 g/mol . It is a halogenated pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring . This compound is widely used in organic synthesis and serves as an important intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-hydroxypyrimidine is yeast cytosine deaminase (EC 3.5.4.1) . This enzyme plays a crucial role in the metabolism of cytosine, a component of nucleic acids.
Mode of Action
This compound acts as an inhibitor of yeast cytosine deaminase . It interacts with the enzyme, preventing it from catalyzing the deamination of cytosine. This interaction and the resulting changes can affect the metabolism of nucleic acids in the cell.
Biochemical Pathways
The inhibition of yeast cytosine deaminase by this compound affects the nucleic acid metabolism pathway . This can have downstream effects on DNA replication and protein synthesis, as these processes rely on the proper functioning of nucleic acid metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of yeast cytosine deaminase . By inhibiting this enzyme, this compound can disrupt nucleic acid metabolism, potentially affecting processes such as DNA replication and protein synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment , the presence of other molecules that can interact with this compound, and the temperature
Analyse Biochimique
Biochemical Properties
5-Bromo-2-hydroxypyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with yeast cytosine deaminase (EC 3.5.4.1), where this compound acts as an inhibitor . This enzyme is involved in the deamination of cytosine to uracil, a crucial step in nucleotide metabolism. The inhibition of yeast cytosine deaminase by this compound occurs through the formation of a covalent hydrate, which disrupts the enzyme’s activity . Additionally, this compound has been employed in the synthesis of platinum(II)-based metallacalix4arenes, which demonstrate non-covalent binding with DNA .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific pathways involved. In cancer research, this compound has been shown to influence cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, as seen with yeast cytosine deaminase . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound can form non-covalent interactions with DNA, which can influence gene expression and DNA replication . These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acid bases.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. In aqueous solutions at neutral pH, this compound exists in equilibrium between its anionic, parent, and covalent hydrate forms . This equilibrium can influence the compound’s stability and its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress. Therefore, careful consideration of dosage is essential when using this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound can be metabolized by enzymes such as cytosine deaminase, which converts it into uracil derivatives . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in pyrimidine biosynthesis and degradation . These metabolic interactions can have downstream effects on cellular processes, including DNA replication and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins and nucleic acids, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and its ability to modulate cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, this compound can be found in the cytoplasm, where it affects enzyme activity and cellular metabolism . The localization of this compound is also influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxypyrimidine typically involves the bromination of 2-hydroxypyrimidine. One common method includes the reaction of 2-hydroxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using hydrobromic acid and hydrogen peroxide as brominating agents . This method enhances the efficiency and yield of the desired product . The reaction mixture is typically heated and then purified through crystallization or distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation or reduction reactions, leading to the formation of corresponding oxo or hydroxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-hydroxypyrimidine is used as a building block in the synthesis of more complex organic molecules . It serves as an intermediate in the preparation of heterocyclic compounds and is utilized in cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a precursor in the synthesis of potential therapeutic agents . It has been investigated for its inhibitory effects on yeast cytosine deaminase .
Industry: The compound is employed in the production of pharmaceuticals and agrochemicals . It is also used in the synthesis of dyes and pigments .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-chloropyrimidine
- 5-Bromo-2-fluoropyrimidine
- 5-Bromo-2-iodopyrimidine
Comparison: 5-Bromo-2-hydroxypyrimidine is unique due to the presence of a hydroxyl group at the 2-position, which imparts distinct chemical reactivity and biological activity . Compared to its halogenated analogs, such as 5-Bromo-2-chloropyrimidine and 5-Bromo-2-fluoropyrimidine, the hydroxyl group enhances its solubility and potential for hydrogen bonding . This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
IUPAC Name |
5-bromo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUDATOSQGYWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068090 | |
| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38353-06-9, 214290-49-0 | |
| Record name | 5-Bromo-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214290-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromo-2-hydroxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMO-2-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LCP7CU0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Bromobicyclo[2.2.1]heptane](/img/structure/B3021620.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B3021622.png)


